molecular formula C21H18ClN3O B14933501 N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide

Cat. No.: B14933501
M. Wt: 363.8 g/mol
InChI Key: GFEGWXDAHLGYQU-UHFFFAOYSA-N
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Description

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide is a heterocyclic compound featuring a tetrahydrocarbazole core fused with an indole-carboxamide moiety.

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C21H18ClN3O/c22-14-5-7-18-16(11-14)15-2-1-3-19(20(15)24-18)25-21(26)13-4-6-17-12(10-13)8-9-23-17/h4-11,19,23-24H,1-3H2,(H,25,26)

InChI Key

GFEGWXDAHLGYQU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC5=C(C=C4)NC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide typically involves multiple steps, including the formation of the tetrahydrocarbazole core, chlorination, and subsequent coupling with the indole carboxamide. One common synthetic route involves the following steps:

    Formation of Tetrahydrocarbazole Core: The initial step involves the cyclization of a suitable precursor to form the tetrahydrocarbazole core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative under acidic conditions.

    Chlorination: The tetrahydrocarbazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

    Coupling with Indole Carboxamide: The final step involves the coupling of the chlorinated tetrahydrocarbazole with an indole carboxamide derivative. This can be achieved through a condensation reaction using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or receptors, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Analogs

Compound Name Molecular Formula Core Structure Key Functional Groups Biological Target (Inferred) Notable Data
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide C₂₀H₁₆ClN₃O Tetrahydrocarbazole + Indole Chloro, Carboxamide, Indole SIRT1 (hypothesized) N/A
EX-527 (6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide) C₁₃H₁₄ClN₃O Tetrahydrocarbazole Chloro, Carboxamide SIRT1 Used at 10 μmol/L
SKF 83959 (6-Chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-1H-3-benzazepine-7,8-diol) C₁₆H₁₇ClNO₂ Tetrahydrobenzazepine Chloro, Diol, Methylphenyl Dopamine receptor GPCR modulation
5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₂H₁₅ClN₄OS Benzoxazole + Triazole Chloro, Triazole-thione, Benzoxazole Unknown IR: 3307 cm⁻¹ (NH), 726 cm⁻¹ (C-Cl)

Core Structural Differences

  • Carbazole vs. Benzazepine: The target compound and EX-527 share a tetrahydrocarbazole core, whereas SKF 83959 features a benzazepine ring.
  • Indole vs. Benzoxazole-Triazole : The indole-carboxamide group in the target compound contrasts with the benzoxazole-triazole system in the compound from . Indole’s NH group may enhance hydrogen bonding, while triazole-thione could improve metabolic stability .

Functional Group Analysis

  • Chlorine Substituent : All compounds except SKF 83959 (which lacks a carbazole) include a chlorine atom. Chlorine’s electron-withdrawing effects may enhance binding via hydrophobic interactions or modulate electronic properties .
  • Carboxamide vs. Diol : The carboxamide in the target compound and EX-527 contrasts with SKF 83959’s diol groups. Carboxamides are critical for hydrogen bonding in SIRT1 inhibition, while diols may interact with polar residues in GPCRs .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Analytical Data

Parameter Target Compound (Inferred) EX-527 Benzoxazole-Triazole Compound
IR Stretches (cm⁻¹) ~3300 (NH), ~725 (C-Cl) N/A 3307 (NH), 726 (C-Cl)
1H-NMR (δ, ppm) ~6.5–8.5 (Ar-H), ~9.5 (NH) N/A 6.76–8.01 (Ar-H), 9.77 (triazole)
Elemental Analysis C: ~63–65%, H: ~3–4% N/A C: 63.08%, H: 3.61%, N: 3.37%
  • Hydrogen Bonding : The indole-carboxamide’s NH groups likely form strong hydrogen bonds, similar to the triazole-thione’s NH (3307 cm⁻¹) .
  • Solubility : The chlorine and carboxamide groups may improve water solubility compared to SKF 83959’s hydrophobic methylphenyl substituents .

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